molecular formula C8H8FNO5S B6174341 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid CAS No. 2731008-86-7

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid

Cat. No.: B6174341
CAS No.: 2731008-86-7
M. Wt: 249.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is an organic chemical compound with the molecular formula C8H8FNO5S. It is characterized by the presence of a fluorine atom, a methoxy group, and a sulfamoyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a suitable benzoic acid derivative, followed by the introduction of the methoxy group through methylation. The sulfamoyl group is then introduced via sulfonation reactions. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, enhancing binding affinity. The fluorine atom, being highly electronegative, can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-5-sulfamoylbenzoic acid
  • 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid
  • 2,3-dimethoxy-5-sulfamoylbenzoic acid

Uniqueness

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical and biological properties.

Properties

CAS No.

2731008-86-7

Molecular Formula

C8H8FNO5S

Molecular Weight

249.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.